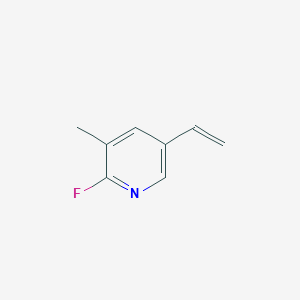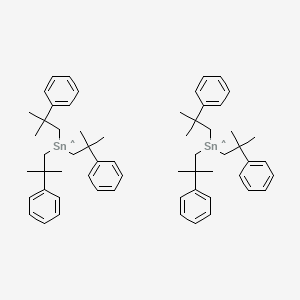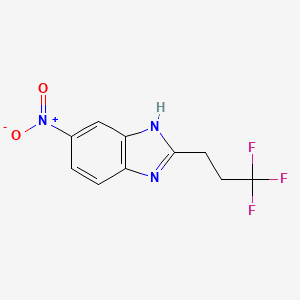
Magnesium meso-tetraphenylporphine monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium meso-tetraphenylporphine monohydrate is a magnesium-bound porphyrin derivative. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis. This compound is particularly interesting due to its structural similarity to naturally occurring porphyrins like chlorophyll and heme, making it a valuable subject of study in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium meso-tetraphenylporphine monohydrate can be synthesized through the reaction of meso-tetraphenylporphine with magnesium salts under controlled conditions. The reaction typically involves the use of magnesium acetate or magnesium chloride in a solvent such as chloroform or dichloromethane. The reaction is carried out under reflux conditions to ensure complete incorporation of the magnesium ion into the porphyrin ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium meso-tetraphenylporphine monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the porphyrin ring.
Reduction: Reduction reactions can lead to the formation of reduced porphyrin derivatives.
Substitution: The phenyl groups on the porphyrin ring can undergo substitution reactions with various reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxoporphyrins, while reduction can yield reduced porphyrins. Substitution reactions can produce a variety of substituted porphyrin derivatives .
Applications De Recherche Scientifique
Magnesium meso-tetraphenylporphine monohydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the properties and reactions of porphyrins.
Biology: The compound is used to investigate the role of porphyrins in biological systems, including their function in photosynthesis and oxygen transport.
Medicine: Research into the potential therapeutic applications of porphyrin derivatives, including their use in photodynamic therapy for cancer treatment.
Industry: The compound is used in the development of new materials, including catalysts and sensors
Mécanisme D'action
The mechanism of action of magnesium meso-tetraphenylporphine monohydrate involves its ability to interact with light and other molecules. The magnesium ion in the center of the porphyrin ring plays a crucial role in these interactions. The compound can absorb light and transfer energy to other molecules, making it useful in photodynamic therapy and other applications. The molecular targets and pathways involved in these processes are still under investigation, but they are believed to involve the generation of reactive oxygen species and other intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorophyll: A naturally occurring magnesium porphyrin involved in photosynthesis.
Heme: An iron-containing porphyrin that is a key component of hemoglobin and other heme proteins.
Phthalocyanines: Synthetic porphyrin-like compounds used in dyes and pigments
Uniqueness
Magnesium meso-tetraphenylporphine monohydrate is unique due to its synthetic origin and structural similarity to both naturally occurring and synthetic porphyrins. This makes it a valuable tool for studying the properties and reactions of porphyrins in a controlled laboratory setting .
Propriétés
Formule moléculaire |
C44H30MgN4O |
|---|---|
Poids moléculaire |
655.0 g/mol |
Nom IUPAC |
magnesium;5,10,15,20-tetraphenylporphyrin-22,24-diide;hydrate |
InChI |
InChI=1S/C44H28N4.Mg.H2O/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28H;;1H2/q-2;+2; |
Clé InChI |
VTAVIQZTEKZUJO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.O.[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





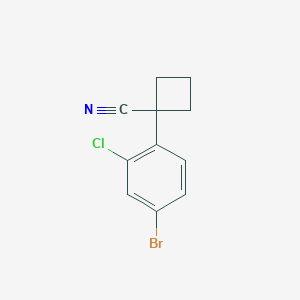




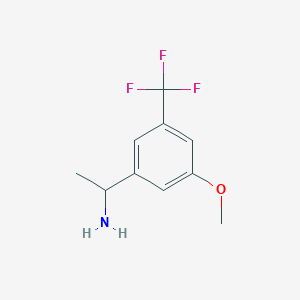
![9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexacarboxylic acid](/img/structure/B12065235.png)
